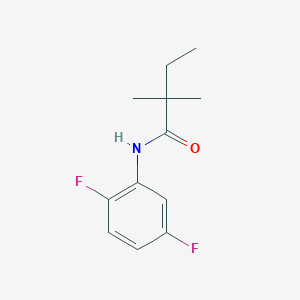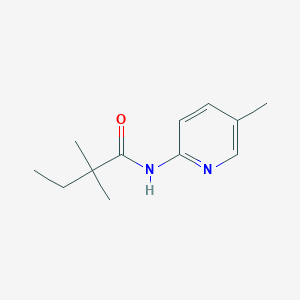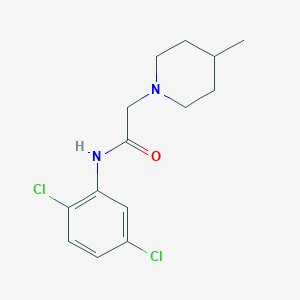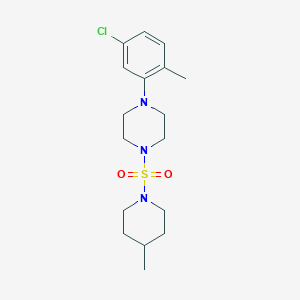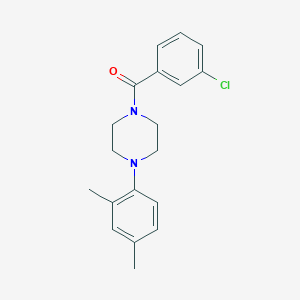
(3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone
説明
“(3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone” is a compound with the molecular formula C19H21ClN2O . It belongs to a class of organic compounds known as stilbenes . It has been found to have high affinity and selectivity for the human dopamine D4 receptor .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have been synthesized by the chloroacetylation of 2-amino-5-chlorbenzophenone which was further reacted with substituted phenylpiperazine .Molecular Structure Analysis
The molecular structure of similar compounds has been assigned by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The compound A-381393, which has a similar structure, has been found to potently inhibit the functional activity of agonist-induced GTP-gamma-S binding assay and 1 microM dopamine induced-Ca2+ flux in human dopamine D4.4 receptor expressing cells .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone” can be found in various databases .科学的研究の応用
Antihistaminic Applications
The piperazine moiety is commonly found in antihistamines . This compound, with its piperazine ring, could potentially be used to develop new antihistaminic drugs that are more effective or have fewer side effects than current medications.
Antiparasitic and Antifungal Uses
Piperazine derivatives are known for their antiparasitic and antifungal properties . Research into the applications of this compound could lead to the development of new treatments for parasitic infections and fungal diseases.
Antibacterial and Antiviral Research
The structural features of this compound suggest potential for antibacterial and antiviral applications. Its efficacy against various bacterial strains and viruses could be a significant area of study, especially given the rise of antibiotic-resistant bacteria .
Antipsychotic and Antidepressant Potential
Compounds containing piperazine rings have been used in the treatment of psychiatric disorders. This particular compound could be explored for its potential benefits in treating conditions such as depression and schizophrenia .
Anti-inflammatory Properties
The compound’s structure indicates possible anti-inflammatory effects, which could be beneficial in the treatment of chronic inflammatory diseases. Investigating this application could lead to new anti-inflammatory medications .
Anticoagulant Research
Piperazine derivatives may also serve as anticoagulants, preventing blood clots. This compound could be studied for its use in preventing thrombosis, particularly in patients at high risk for clotting disorders .
Antitumor and Antidiabetic Applications
The compound’s unique structure could be key in developing new antitumor and antidiabetic drugs. Its effectiveness in these areas could be groundbreaking, offering new hope for patients with cancer or diabetes .
Neurodegenerative Disease Treatment
Finally, piperazine compounds have been associated with potential treatments for Parkinson’s and Alzheimer’s diseases . Research into this compound could contribute to finding new therapies for these debilitating conditions.
作用機序
Target of Action
Similar compounds with a piperazine ring have been found to interact with various receptors and enzymes, contributing to their biological activity .
Mode of Action
It’s worth noting that compounds with a piperazine ring often interact with their targets through non-covalent interactions such as hydrogen bonding .
Biochemical Pathways
Piperazine derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . .
Result of Action
Piperazine derivatives have been associated with a wide range of biological activities, including antihistaminic, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects .
将来の方向性
The synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates have been investigated . This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
特性
IUPAC Name |
(3-chlorophenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-6-7-18(15(2)12-14)21-8-10-22(11-9-21)19(23)16-4-3-5-17(20)13-16/h3-7,12-13H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHMADXAJXDPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



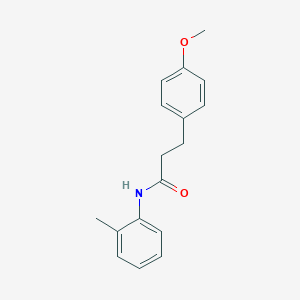
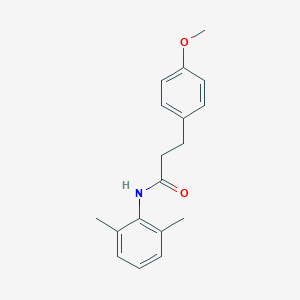
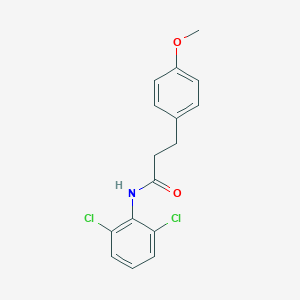

![4-isopropyl-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B501544.png)
